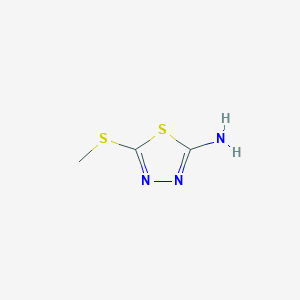

2-Amino-5-(methylthio)-1,3,4-thiadiazole

Overview

Description

2-Amino-5-(methylthio)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-(methylthio)-1,3,4-thiadiazole, also known as 5-(Methylthio)-1,3,4-thiadiazol-2-amine, is neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that catalyzes the conversion of L-arginine to L-citrulline and the second messenger nitric oxide . This enzyme plays a crucial role in neuronal signaling .

Mode of Action

The compound interacts with its target, nNOS, through three proposed mechanistic pathways: sulfide oxidation, oxidative dethiolation, and oxidative demethylation . The most probable mechanism for the inactivation of nNOS involves oxidative demethylation with the resulting thiol coordinating to the cofactor heme iron .

Biochemical Pathways

The action of this compound affects the nitric oxide synthase pathway . This pathway is responsible for the production of nitric oxide, a critical second messenger molecule involved in various physiological processes . The compound’s interaction with nNOS can lead to the inactivation of the enzyme, thereby affecting the production of nitric oxide .

Pharmacokinetics

The compound’s interaction with nnos suggests that it can penetrate cellular membranes to reach its target

Result of Action

The result of the compound’s action is the inactivation of nNOS, leading to a decrease in the production of nitric oxide . This can have significant effects at the molecular and cellular levels, potentially influencing various physiological processes that rely on nitric oxide signaling .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with nNOS . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole typically involves the reaction of thiosemicarbazide with methyl isothiocyanate under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(methylthio)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced sulfur heterocycles.

Substitution: Substituted thiadiazole derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-(methylthio)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for potential anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-methylthiazole

- 2-Amino-4-methylthiazole

- 2-Amino-5-nitrothiazole

Uniqueness

2-Amino-5-(methylthio)-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity profiles, making it a valuable compound for various applications.

Biological Activity

2-Amino-5-(methylthio)-1,3,4-thiadiazole (often referred to as 2-amino thiadiazole) is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

Overview of this compound

The molecular formula for this compound is C5H7N3S2. This compound belongs to the class of thiadiazoles, which are known for their diverse biological applications. The compound's structure includes a thiadiazole ring substituted with an amino group and a methylthio group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives.

- Bacterial Activity : Research indicates that this compound exhibits significant antibacterial activity against various pathogens. For instance, it showed effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values of 22 μg/ml and 15 μg/ml respectively, outperforming conventional fungicides like thiodiazole copper .

- Fungal Activity : In contrast to its antibacterial efficacy, the compound demonstrated lower antifungal activity against species such as Mucor bainieri and Trichoderma atroviride, although still notable compared to standard treatments.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | EC50 (μg/ml) | Comparison with Standard |

|---|---|---|

| Xanthomonas axonopodis | 22 | More effective than thiodiazole copper |

| Xanthomonas oryzae | 15 | More effective than bismerthiazol |

| Mucor bainieri | Higher | Less effective than carbendazim |

| Trichoderma atroviride | Higher | Less effective than carbendazim |

Anticancer Properties

The anticancer potential of this compound has also been investigated. The compound is known to inhibit the IL-6/JAK/STAT3 signaling pathway , which is often overactive in various cancers. This inhibition leads to reduced proliferation of cancer cells such as DU145 (prostate cancer) and MDA-MB-231 (breast cancer) cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study examined the effect of this compound on DU145 cells:

- Inhibition Rate : The compound demonstrated a significant inhibition rate in cell proliferation assays.

- Mechanism : The mechanism involves blocking STAT3 phosphorylation, thereby disrupting downstream gene transcription necessary for tumor growth.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications . Research indicates that derivatives of thiadiazoles can act as antiapoptotic agents. For example, a study found that certain derivatives exhibited protective effects against renal ischemia/reperfusion injury by inhibiting caspase-3 activity .

Table 2: Anti-inflammatory Activity of Thiadiazole Derivatives

| Compound | Effect on Caspase-3 Activity (ng/mL) | Reference Compound |

|---|---|---|

| Compound 2c | 69.77 | N-acetylcysteine |

| Compound 2g | Significant reduction | N-acetylcysteine |

Properties

IUPAC Name |

5-methylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLAZAJARAIGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201249 | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5319-77-7 | |

| Record name | 5-(Methylthio)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5319-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005319777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5319-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-Amino-5-(methylthio)-1,3,4-thiadiazole?

A1: this compound, also known as 5-(Methylthio)-1,3,4-thiadiazol-2-amine, possesses the following characteristics:

Q2: How does this compound influence the corrosion of metal alloys?

A: Research indicates that this compound exhibits corrosion-inhibiting properties on copper-nickel alloys in seawater environments []. It functions as a mixed-type inhibitor, affecting both cathodic and anodic reactions, thus reducing the corrosion rate. This is evidenced by the shift of the open circuit potential towards more noble values and the increase in charge transfer resistance (Rct) observed in electrochemical studies.

Q3: Can this compound be incorporated into complex structures, and if so, what are the implications?

A: Yes, this compound can act as a ligand in the formation of metal complexes. One study highlights its role in creating a zinc complex, (C3H5N3S2)4(OH2)2Zn2 []. This complex displays intriguing structural properties, exhibiting a transition from disorder at room temperature to an incommensurately modulated structure at lower temperatures. This transition is driven by changes in the thermal motion and ordering of the thiomethyl groups, nitrate counterions, and coordinated water molecules.

Q4: Are there any reported applications of this compound in medicinal chemistry?

A: While not explicitly detailed in the provided research, derivatives of this compound have been incorporated into the synthesis of novel compounds with potential anti-inflammatory activity []. This suggests its utility as a building block in medicinal chemistry, possibly leveraging the presence of nitrogen and sulfur atoms, known to participate in various biological interactions.

Q5: What insights can be gleaned from the use of this compound in materials science?

A: While limited information is available within the provided abstracts, one study alludes to the use of a thiadiazole derivative in conjunction with Zirconium Carbide (ZrC) for improving the corrosion resistance and mechanical properties of epoxy coatings on steel []. This suggests that this compound, or its modified forms, could hold potential in enhancing the durability and performance of materials in demanding environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.